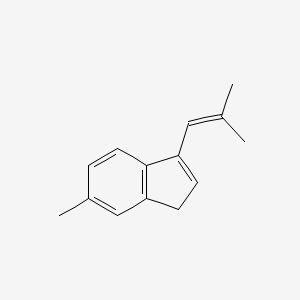

6-Methyl-3-(2-methylprop-1-en-1-yl)-1H-indene

Description

Structure

3D Structure

Properties

CAS No. |

819871-72-2 |

|---|---|

Molecular Formula |

C14H16 |

Molecular Weight |

184.28 g/mol |

IUPAC Name |

6-methyl-3-(2-methylprop-1-enyl)-1H-indene |

InChI |

InChI=1S/C14H16/c1-10(2)8-12-5-6-13-9-11(3)4-7-14(12)13/h4-5,7-9H,6H2,1-3H3 |

InChI Key |

WDHJNJFNUOHGLY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CC2)C=C(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-3-(2-methylprop-1-en-1-yl)-1H-indene can be achieved through several synthetic routes. One common method involves the alkylation of indene with isobutylene in the presence of a strong acid catalyst such as sulfuric acid or aluminum chloride. The reaction typically takes place under reflux conditions, and the product is purified through distillation or recrystallization.

Another synthetic route involves the Diels-Alder reaction between 1,3-butadiene and 2-methyl-1,3-butadiene, followed by dehydrogenation to form the indene structure. This method requires high temperatures and the presence of a dehydrogenation catalyst such as palladium on carbon.

Industrial Production Methods

In industrial settings, the production of 6-Methyl-3-(2-methylprop-1-en-1-yl)-1H-indene often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is typically obtained through a combination of distillation and crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-3-(2-methylprop-1-en-1-yl)-1H-indene undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form saturated hydrocarbons.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

Reduction: Hydrogen gas with palladium on carbon as a catalyst at room temperature.

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst such as aluminum chloride.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of saturated hydrocarbons.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Organic Synthesis

Reactivity and Transformations

6-Methyl-3-(2-methylprop-1-en-1-yl)-1H-indene serves as a versatile building block in organic synthesis. Its unique structural features allow it to participate in various chemical reactions, including Diels-Alder reactions and alkylation processes. For instance, it can undergo cycloaddition reactions with dienophiles to form complex cyclic structures, which are valuable in the synthesis of natural products and pharmaceuticals .

Case Study: Diels-Alder Reactions

A notable application is its use in Diels-Alder reactions where it acts as a diene. The compound's ability to form stable adducts with different dienophiles has been demonstrated, leading to the synthesis of various substituted indenes and other polycyclic structures. This reaction is particularly significant in the development of new materials and bioactive compounds .

Materials Science

Polymer Chemistry

In materials science, 6-Methyl-3-(2-methylprop-1-en-1-yl)-1H-indene is utilized in the synthesis of polymers. Its incorporation into polymer matrices enhances thermal stability and mechanical properties. For example, when copolymerized with styrene or other monomers, it contributes to the formation of high-performance materials suitable for applications in coatings, adhesives, and composites .

Case Study: Polymer Blends

Research has shown that blending this compound with other polymeric materials can significantly improve their properties. A study reported enhanced tensile strength and thermal resistance in blends containing 6-Methyl-3-(2-methylprop-1-en-1-yl)-1H-indene compared to conventional polymers .

Medicinal Chemistry

Pharmacological Potential

The compound has been investigated for its potential pharmacological activities. Its derivatives have shown promise as anti-inflammatory agents and have been explored for their efficacy against various diseases. The structural similarity to known bioactive compounds suggests that it may interact with biological targets effectively .

Case Study: Anti-inflammatory Activity

In a specific study, derivatives of 6-Methyl-3-(2-methylprop-1-en-1-yl)-1H-indene were synthesized and evaluated for anti-inflammatory activity. The results indicated significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 6-Methyl-3-(2-methylprop-1-en-1-yl)-1H-indene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Physicochemical Properties :

- XlogP : 4.3 (indicating high hydrophobicity)

- Topological Polar Surface Area : 0 Ų (low polarity)

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

Table 1 summarizes key structural and physicochemical differences between 6-methyl-3-(2-methylprop-1-en-1-yl)-1H-indene and related indene derivatives.

Key Observations :

- Hydrophobicity : The high XlogP (4.3) of 6-methyl-3-(2-methylprop-1-en-1-yl)-1H-indene exceeds that of polar derivatives like 6-chloro-2-methyl-1H-inden-1-one, which contains a ketone group .

- Substituent Effects : Propenyl and methyl groups enhance steric bulk and hydrophobicity, influencing applications in antimicrobial activity and environmental persistence .

Antimicrobial Efficacy :

- Styrene Derivatives : Compounds derived from styrene (e.g., product 11) show higher activity than α-methylstyrene derivatives (e.g., product 14), emphasizing the role of substituent positioning .

- Eugenol-Based Analogues: Annulation products with eugenol exhibit comparable antimicrobial activity but differ in water solubility due to hydroxyl groups .

Mechanistic Insights :

The hydrophobic nature of 6-methyl-3-(2-methylprop-1-en-1-yl)-1H-indene may facilitate membrane disruption in bacteria, while polar derivatives (e.g., indole carbaldehyde) target intracellular pathways .

Environmental Detection :

- 1H-Indene derivatives, including 6-methyl-3-(2-methylprop-1-en-1-yl)-1H-indene, are detected in waste treatment byproducts, often alongside naphthalene and phenanthrene .

- Compared to naphthalene (logP 3.3), the higher hydrophobicity of 6-methyl-3-(2-methylprop-1-en-1-yl)-1H-indene may reduce aqueous solubility, increasing persistence in sediments .

Biological Activity

6-Methyl-3-(2-methylprop-1-en-1-yl)-1H-indene is an organic compound belonging to the indene family, characterized by its unique structure that includes a methyl group and a 2-methylprop-1-en-1-yl substituent. This compound has garnered interest due to its potential biological activities, particularly in drug development and interaction with various biological targets.

The molecular formula of 6-Methyl-3-(2-methylprop-1-en-1-yl)-1H-indene is C12H14, indicating a fused ring system that contributes to its stability and reactivity. The compound's structure is conducive to interactions with biological systems, which may influence enzymatic activity or receptor binding .

Biological Activity Overview

Preliminary studies suggest that compounds with similar structures exhibit a range of biological effects, including:

- Anti-inflammatory properties

- Antimicrobial effects

- Anticancer activities

These activities are often attributed to the compound's ability to interact with specific biological targets, influencing cellular processes .

The precise mechanisms through which 6-Methyl-3-(2-methylprop-1-en-1-yl)-1H-indene exerts its biological effects are still under investigation. However, it is hypothesized that:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, potentially leading to therapeutic effects in various diseases .

- Receptor Binding : The compound may interact with specific receptors, modulating signaling pathways that are critical for cellular function .

Enzyme Inhibition Studies

A review of the literature reveals that enzyme inhibition is a significant area of interest. For instance, studies on related compounds have demonstrated their ability to inhibit monoamine oxidases (MAO), which play a crucial role in neurotransmitter metabolism. The following table summarizes some findings related to enzyme kinetics:

| Enzyme | Compound | k_cat (s⁻¹) | K_m (mM) | k_cat/K_m |

|---|---|---|---|---|

| MAO A | 6-Methyl... | 0.02 | 0.90 | 0.022 |

| MAO B | 6-Methyl... | 10 | 0.36 | 27.8 |

These results indicate that the compound may exhibit varying degrees of inhibition depending on the target enzyme .

Anticancer Activity

Recent studies have explored the anticancer potential of structurally similar compounds. For example, chalcone derivatives have shown promising activity against cancer cell lines by inducing apoptosis through upregulation of tumor suppressor genes like p53 . This suggests that 6-Methyl-3-(2-methylprop-1-en-1-yl)-1H-indene might share similar anticancer properties.

Synthesis and Applications

The synthesis of 6-Methyl-3-(2-methylprop-1-en-1-yl)-1H-indene can be achieved through various methods, including:

- Alkylation reactions involving indene derivatives.

- Condensation reactions with appropriate aldehydes or ketones.

The unique structure of this compound may lend itself to applications in materials science or as a ligand in coordination chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.